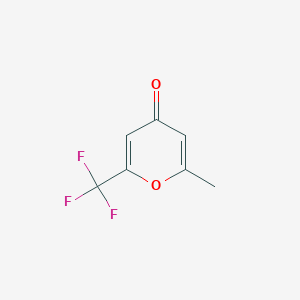

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNCXRKURVVCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368050 | |

| Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204516-30-3 | |

| Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)-4H-pyran-4-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is predicated on a base-mediated cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with acetic anhydride. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and present a retrosynthetic analysis to elucidate the synthetic strategy. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

The 4H-pyran-4-one moiety is a privileged scaffold found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities. The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity due to its unique electronic properties and lipophilicity. Consequently, 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one represents a highly attractive building block for the synthesis of novel therapeutic agents. Its strategic functionalization can lead to the development of compounds with potential applications in various disease areas.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach to 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is conceptualized through a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The core strategy involves the formation of the pyranone ring via an intramolecular cyclization of a 1,3,5-triketone precursor.

Caption: Retrosynthetic analysis of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one.

This analysis points to a convergent synthesis involving the condensation of a trifluoromethylated C4 building block, ethyl 4,4,4-trifluoroacetoacetate, with a C2 acetylating agent, acetic anhydride. This approach is advantageous due to the commercial availability and cost-effectiveness of the starting materials.

Mechanistic Insights

The synthesis proceeds through a two-stage mechanism: a base-mediated Claisen-type condensation followed by an acid-catalyzed intramolecular cyclization and dehydration.

Stage 1: Formation of the 1,3,5-Triketone Intermediate

-

Deprotonation: A suitable base, such as sodium ethoxide, deprotonates the α-carbon of ethyl 4,4,4-trifluoroacetoacetate, forming a nucleophilic enolate.

-

Nucleophilic Acyl Substitution: The enolate attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating an acetate ion as a leaving group, to yield the 1,3,5-triketone, 1,1,1-trifluoro-5-methylhexane-2,4,6-trione. This triketone can exist in equilibrium with its enol tautomers.

Stage 2: Intramolecular Cyclization and Dehydration

-

Enolization and Cyclization: Under acidic conditions, the triketone undergoes enolization. The enol oxygen of the C6 carbonyl group then acts as a nucleophile, attacking the C2 carbonyl carbon in an intramolecular fashion to form a cyclic hemiacetal.

-

Dehydration: The resulting hydroxyl group is protonated, followed by the elimination of a water molecule to form a carbon-carbon double bond, yielding the stable, aromatic-like 4H-pyran-4-one ring system.

An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)-4H-pyran-4-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)-4H-pyran-4-one is a fluorinated heterocyclic compound belonging to the 4-pyranone class. The introduction of a trifluoromethyl (CF3) group, a key pharmacophore in modern drug discovery, imparts unique electronic properties that can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 4-pyranone scaffold itself is prevalent in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 204516-30-3 | [4][5] |

| Molecular Formula | C₇H₅F₃O₂ | [4] |

| Molecular Weight | 178.11 g/mol | [4] |

| Appearance | Powder | [4] |

| Storage Temperature | 4 °C | [4] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Spectroscopic Data:

While specific spectra for this compound are not available, the expected spectroscopic characteristics can be inferred from the analysis of related pyranone structures.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃), and two doublets in the aromatic region for the vinyl protons on the pyranone ring. The exact chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl group.

-

¹³C NMR: The carbon NMR would display signals for the methyl carbon, the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the pyranone ring. The carbon attached to the trifluoromethyl group would likely show a quartet due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the pyranone ring, typically in the region of 1650-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the methyl and vinyl groups, and strong C-F stretching bands associated with the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.11 g/mol ). Fragmentation patterns would likely involve the loss of CO, CF₃, and other small fragments.

Synthesis of 2-Methyl-6-(trifluoromethyl)-4H-pyran-4-one

The synthesis of trifluoromethyl-substituted 4-pyranones can be achieved through several synthetic strategies. A general and effective method involves the cyclocondensation of a fluorinated building block with a suitable 1,3-dicarbonyl equivalent.

Conceptual Synthesis Workflow:

A plausible synthetic route, based on established methodologies for similar compounds, is the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with a suitable cyclization precursor.[6]

Caption: General workflow for the synthesis of the target pyranone.

Experimental Protocol (Hypothetical, based on related literature):

The following protocol is a representative example for the synthesis of a trifluoromethylated pyranone and would require optimization for the specific synthesis of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one.

Step 1: Formation of the Trifluoromethylated β-Diketone

-

To a solution of sodium ethoxide in anhydrous ethanol, add ethyl trifluoroacetate dropwise at 0 °C.

-

After stirring for 15 minutes, add acetone dropwise and allow the reaction to warm to room temperature.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture, acidify with dilute hydrochloric acid, and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trifluoromethylated β-diketone.

Step 2: Cyclization to the Pyranone Ring

-

Treat the crude β-diketone with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time.

-

Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one.

Chemical Reactivity

The reactivity of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is dictated by the electrophilic nature of the pyranone ring, which is further enhanced by the electron-withdrawing trifluoromethyl group, and the presence of a potentially reactive methyl group.

Reaction Pathways:

Caption: Key reactivity pathways of the target pyranone.

1. Nucleophilic Attack and Ring Opening:

The pyranone ring is susceptible to attack by nucleophiles. The presence of the trifluoromethyl group at the 6-position makes the C2 and C6 positions highly electrophilic. Strong nucleophiles, such as primary amines or hydroxide ions, can attack these positions, leading to ring-opening reactions to form various acyclic compounds. This reactivity is a common feature of 4-pyranones and is a valuable tool for the synthesis of other heterocyclic and acyclic systems.

2. Reactions at the Methyl Group:

The methyl group at the 2-position can be deprotonated by a strong base to form a nucleophilic species. This carbanion can then react with various electrophiles, allowing for the functionalization of the methyl group. For example, it can undergo condensation reactions with aldehydes or ketones.

Potential Applications in Drug Development

While there are no specific reports on the biological activity of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one, the 4-pyranone scaffold is a well-established "privileged structure" in medicinal chemistry.[2] The incorporation of the trifluoromethyl group is a common strategy to enhance the pharmacological properties of drug candidates.

Potential Areas of Interest:

-

Antimicrobial Agents: Many 4-pyranone derivatives have demonstrated significant antibacterial and antifungal activities.[2] The unique electronic properties of the title compound could lead to novel antimicrobial agents.

-

Anticancer Agents: The pyranone core is found in several natural products with cytotoxic activity. Further derivatization of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one could yield potent anticancer compounds.[2]

-

Enzyme Inhibition: The electrophilic nature of the pyranone ring makes it a potential covalent or non-covalent inhibitor of various enzymes. The trifluoromethyl group could enhance binding affinity and specificity.

-

Chemical Probe Development: As a versatile building block, this compound can be used in the synthesis of compound libraries for high-throughput screening to identify new biological targets and lead compounds.

Conclusion

2-Methyl-6-(trifluoromethyl)-4H-pyran-4-one is a fascinating molecule that combines the biologically relevant 4-pyranone scaffold with the influential trifluoromethyl group. While a comprehensive experimental characterization is still lacking in the public literature, its synthesis is achievable through established methods in organic chemistry, and its reactivity offers numerous possibilities for the creation of diverse molecular architectures. The potential for this compound and its derivatives in drug discovery, particularly in the development of new antimicrobial and anticancer agents, warrants further investigation. This guide serves as a foundational resource to stimulate further research into the chemical and biological properties of this promising fluorinated heterocycle.

References

-

American Elements. 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one. [Link]

- Google Patents. Process And Intermediates For The Synthesis Of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl) -ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one Compounds.

-

ResearchGate. Synthesis of 3-(Trifluoromethyl)benzo[c][4][7]naphthyridines from Substituted 4H-Pyran-4-ones via 4-Amino-5-Aryl-2-(trifluoromethyl)pyridines. [Link]

- Google Patents. Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents.

-

ResearchGate. Recent Development of Trifluoromethyl Reagents: A Review. [Link]

- Google Patents. Method for synthesizing trifluoromethyl acetophenone.

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

ResearchGate. Synthesis of Trifluoromethylated 4H‐1‐Benzopyran Derivatives via Photocatalytic Trifluoromethylation/Oxidation/Conjugate Addition, and Cyclization Sequences of Vinyl Phenols. [Link]

-

PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]

-

ResearchGate. Prediction of physico-chemical properties in the context of the French PREDIMOL project. [Link]

-

PMC. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]

-

ResearchGate. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. [Link]

-

National Institutes of Health. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]

-

PMC. Synthesis, antimycobacterial screening, molecular docking, ADMET prediction and pharmacological evaluation on novel pyran-4-one bearing hydrazone, triazole and isoxazole moieties: Potential inhibitors of SARS CoV-2. [Link]

-

Cheméo. 4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-6-methyl-. [Link]

-

Cheméo. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. [Link]

-

ResearchGate. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium Bovis (BCG). [Link]

-

PubMed. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one. It is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and related fluorinated heterocyclic compounds. This document will delve into the predicted spectral features, the underlying principles governing these characteristics, and a detailed protocol for acquiring high-quality NMR data.

Introduction: The Structural Elucidation of a Fluorinated Pyranone

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is a heterocyclic compound of significant interest due to the presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the pyranone core. This unique electronic arrangement makes NMR spectroscopy an indispensable tool for its structural verification and for studying its chemical properties. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides an additional, highly sensitive NMR handle for characterization.[1][2] This guide will focus on the ¹H and ¹³C spectra, which are fundamental for confirming the molecular backbone and understanding the electronic environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is expected to be relatively simple, exhibiting three distinct signals corresponding to the methyl protons and the two vinyl protons on the pyranone ring. The trifluoromethyl group will influence the chemical shifts and may introduce long-range couplings.

Key Predicted Resonances:

-

Methyl Protons (C2-CH₃): A singlet is predicted for the three equivalent methyl protons. Its chemical shift is anticipated to be in the range of δ 2.2-2.5 ppm. The deshielding effect of the adjacent oxygen and the pyranone ring system will shift it downfield from a typical aliphatic methyl group.

-

Vinyl Protons (H3 and H5): Two distinct signals are expected for the protons at the C3 and C5 positions. Due to the asymmetric substitution, these protons are chemically non-equivalent.

-

H3: This proton is adjacent to the methyl-substituted carbon. It is expected to appear as a doublet of quartets (or a more complex multiplet) due to coupling with H5 and long-range coupling with the CF₃ group. Its chemical shift is predicted to be in the range of δ 6.2-6.5 ppm.

-

H5: This proton is adjacent to the trifluoromethyl-substituted carbon. The strong electron-withdrawing nature of the CF₃ group will significantly deshield this proton, shifting it further downfield compared to H3.[3][4] It is expected to appear as a doublet due to coupling with H3, with a predicted chemical shift in the range of δ 6.8-7.2 ppm. Long-range coupling to the fluorine atoms may also be observed.

-

Predicted Coupling Constants:

-

³J(H3-H5): A typical vicinal coupling constant for protons on a pyranone ring is expected, in the range of 5-7 Hz.

-

Long-range ⁴J(H5-F) and ⁵J(H3-F): Long-range couplings between protons and fluorine atoms are commonly observed.[5] A ⁴J coupling between H5 and the fluorine atoms of the CF₃ group is expected to be in the range of 1-3 Hz. A smaller ⁵J coupling for H3 might also be resolved.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The strong electron-withdrawing effect of the trifluoromethyl group will be particularly evident in the chemical shifts of the adjacent carbons.

Key Predicted Resonances:

-

Methyl Carbon (C2-CH₃): This carbon is expected to resonate in the upfield region, typically around δ 18-22 ppm.

-

Pyranone Ring Carbons:

-

C2 and C6: These quaternary carbons will be significantly deshielded due to their attachment to oxygen and their position in the conjugated system. C6, being attached to the CF₃ group, will be deshielded even further and will appear as a quartet due to one-bond C-F coupling. C2 is predicted to be around δ 160-165 ppm, while C6 will be in a similar range but split into a quartet.

-

C3 and C5: These vinyl carbons will appear in the midfield region. C5, being closer to the electron-withdrawing CF₃ group, will be more deshielded than C3. C3 is predicted around δ 110-115 ppm, and C5 around δ 118-125 ppm. C5 will likely exhibit a quartet splitting due to two-bond C-F coupling.

-

C4 (Carbonyl): The carbonyl carbon will be the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 175-185 ppm. It may also show a small quartet splitting due to three-bond C-F coupling.

-

-

Trifluoromethyl Carbon (CF₃): This carbon will appear as a strong quartet due to the one-bond coupling with the three fluorine atoms. Its chemical shift is expected in the range of δ 115-125 ppm, with a large ¹J(C-F) coupling constant.

Predicted C-F Coupling Constants:

-

¹J(C6-F): A large one-bond coupling constant is expected, typically in the range of 270-280 Hz.

-

²J(C5-F): A two-bond coupling constant is anticipated, in the range of 30-40 Hz.[6]

-

³J(C4-F): A smaller three-bond coupling constant may be observed, typically around 3-5 Hz.

Data Summary

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C2-CH₃ | 2.2 - 2.5 | s | - |

| H3 | 6.2 - 6.5 | dq | ³J(H3-H5) = 5-7; ⁵J(H3-F) ≈ 0.5-1 |

| H5 | 6.8 - 7.2 | dq | ³J(H5-H3) = 5-7; ⁴J(H5-F) = 1-3 |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C2-CH₃ | 18 - 22 | s | - |

| C2 | 160 - 165 | s | - |

| C3 | 110 - 115 | s | - |

| C4 | 175 - 185 | q | ³J(C4-F) = 3-5 |

| C5 | 118 - 125 | q | ²J(C5-F) = 30-40 |

| C6 | 158 - 163 | q | ¹J(C6-F) = 270-280 |

| CF₃ | 115 - 125 | q | ¹J(C-F) ≈ 270-280 |

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one.

1. Sample Preparation

-

Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[7] Other solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.

-

Concentration:

-

Procedure:

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent and gently agitate to dissolve the sample completely.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

-

Cap the NMR tube securely.

-

2. NMR Instrument Setup and Data Acquisition

The following are general guidelines for a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.[9]

-

Tune the probe for the ¹H frequency.[10]

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 45° or 90° pulse angle.

-

Set the acquisition time to at least 2-3 seconds for good digital resolution.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[11]

-

-

¹³C NMR Acquisition:

-

Tune the probe for the ¹³C frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a 30° pulse angle to allow for faster repetition rates.

-

Set the acquisition time to 1-2 seconds.

-

A short relaxation delay (e.g., 2 seconds) is typically used.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.[11]

-

3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Key Structural Features

The following diagram illustrates the structure of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one, grounded in fundamental NMR principles and data from related compounds. The provided experimental protocol offers a robust starting point for acquiring high-quality spectral data, which is essential for the unambiguous structural confirmation and further investigation of this and similar fluorinated heterocyclic molecules. The unique electronic nature of this compound, with its competing electron-donating and -withdrawing substituents, makes it an excellent case study for the application of advanced NMR techniques in modern chemical research.

References

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.). Retrieved from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Emory University. Retrieved from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. (n.d.). Retrieved from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]

-

An Overview of Fluorine NMR - ResearchGate. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Royal Society of Chemistry. Retrieved from [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.). Retrieved from [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC - NIH. (n.d.). Retrieved from [Link]

-

19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30). Retrieved from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2 - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC - NIH. (n.d.). Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. (n.d.). Retrieved from [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. (n.d.). Retrieved from [Link]

-

Measurement of Long Range C H Coupling Constants. (2012, August 17). University of Wisconsin-Madison. Retrieved from [Link]

-

Current Chemistry Letters Snail shell as a new natural and reusable catalyst for synthesis of 4H-Pyrans derivatives - Growing Science. (2016, April 7). Retrieved from [Link]

-

One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (n.d.). Retrieved from [Link]

-

Carbon-fluorine spin coupling constants : r/chemistry - Reddit. (2017, January 25). Retrieved from [Link]

-

Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

Basic NMR Concepts. (n.d.). Retrieved from [Link]

-

FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System - SciELO. (n.d.). Retrieved from [Link]

-

Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven - Growing Science. (2019, April 6). Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organomation.com [organomation.com]

- 9. books.rsc.org [books.rsc.org]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. chem.as.uky.edu [chem.as.uky.edu]

Spectroscopic Blueprint of a Fluorinated Pyranone: An In-depth Technical Guide to the IR and Mass Spectrometry of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

Introduction: The Significance of Fluorinated Heterocycles in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the myriad of fluorinated scaffolds, pyranones bearing a trifluoromethyl group represent a class of heterocyclic compounds with significant potential in medicinal chemistry and agrochemical research. This guide provides a detailed technical analysis of a representative molecule, 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one, focusing on its characterization by two pivotal analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also practical insights into the experimental workflows and the interpretation of the resulting spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust and field-proven understanding of this important molecular class.

Molecular Structure and Key Functional Groups

To fully appreciate the spectroscopic data, a clear understanding of the molecular architecture of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is essential.

Caption: Molecular structure of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one.

The key structural features that will dominate the spectroscopic analysis are:

-

4H-Pyran-4-one Ring: A six-membered heterocyclic ring containing an oxygen atom, a ketone (carbonyl group), and conjugated double bonds.

-

Carbonyl Group (C=O): A prominent functional group that gives a strong, characteristic absorption in the IR spectrum.

-

Trifluoromethyl Group (CF₃): A strongly electron-withdrawing group with unique vibrational modes.

-

Methyl Group (CH₃): An alkyl substituent with characteristic C-H stretching and bending vibrations.

-

Vinyl Ether Moiety (C=C-O-C=C): The conjugated system within the pyranone ring.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Vibrational Analysis

The IR spectrum of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is predicted to be rich in information due to the variety of bond types present. The primary absorption bands of interest arise from the stretching and bending vibrations of the functional groups.

-

C=O Stretching: The carbonyl group of the pyranone ring is expected to exhibit a strong absorption band. The exact position is influenced by ring strain and conjugation. For similar 4H-pyran-4-one systems, this band typically appears in the range of 1650-1680 cm⁻¹[1].

-

C=C Stretching: The conjugated double bonds within the pyranone ring will give rise to one or more stretching bands, typically in the 1600-1650 cm⁻¹ and 1550-1580 cm⁻¹ regions.

-

C-O Stretching: The C-O-C ether linkage within the pyranone ring will produce strong stretching vibrations, usually in the 1200-1300 cm⁻¹ region.

-

C-F Stretching: The trifluoromethyl group is known for its very strong and characteristic absorption bands due to C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ range. These can sometimes overlap with other absorptions.

-

C-H Stretching and Bending: The methyl group and the vinylic C-H bonds will show stretching vibrations in the 2850-3100 cm⁻¹ region and bending vibrations at lower wavenumbers.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic IR absorption bands for 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3050-3100 | Medium | =C-H Stretching (vinylic) |

| 2900-3000 | Medium-Weak | C-H Stretching (methyl) |

| 1660-1685 | Strong | C=O Stretching (pyranone carbonyl) |

| 1600-1640 | Medium-Strong | C=C Stretching (conjugated) |

| 1550-1590 | Medium | C=C Stretching (conjugated) |

| 1400-1450 | Medium | C-H Bending (methyl) |

| 1100-1350 | Very Strong | C-F Stretching (trifluoromethyl) |

| 1200-1280 | Strong | C-O-C Stretching (asymmetric) |

| 1000-1050 | Medium | C-O-C Stretching (symmetric) |

Experimental Protocol for FT-IR Analysis

To obtain a high-quality IR spectrum of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one, a Fourier Transform Infrared (FT-IR) spectrometer is the instrument of choice due to its high sensitivity and speed.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method (for solid samples):

-

Thoroughly dry a small amount (1-2 mg) of the sample and spectroscopic grade potassium bromide (KBr, ~100-200 mg).

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Thin Film Method (for low-melting solids or oils):

-

If the sample is a low-melting solid, gently heat it to its melting point.

-

Place a small drop of the molten sample between two KBr or NaCl plates and gently press them together to form a thin film.

-

For oils, a drop can be directly applied to one plate and covered with the other.

-

-

-

Data Acquisition:

-

Place the prepared sample in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or the pure KBr pellet/plates) to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The data is typically collected over the mid-IR range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

-

Caption: Experimental workflow for FT-IR analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.

Principles of Ionization and Fragmentation

For a molecule like 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one, Electron Ionization (EI) is a common and effective ionization technique. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), which causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals. The pattern of fragmentation is highly dependent on the molecular structure and provides valuable clues for its elucidation.

Predicted Mass Spectral Fragmentation Pathways

The molecular weight of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one (C₇H₅F₃O₂) is 178.11 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 178. The fragmentation of this molecule is likely to be directed by the pyranone ring and the trifluoromethyl group.

Key Predicted Fragmentation Pathways:

-

Loss of CO: A common fragmentation pathway for pyranones and other cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da) via a retro-Diels-Alder or other rearrangement mechanism. This would result in a fragment ion at m/z 150.

-

Loss of CF₃: The trifluoromethyl group can be lost as a radical (•CF₃, 69 Da), leading to a fragment ion at m/z 109. This is a common fragmentation for trifluoromethyl-containing compounds[2].

-

Cleavage of the Methyl Group: Loss of the methyl radical (•CH₃, 15 Da) would produce a fragment at m/z 163.

-

Ring Opening and Subsequent Fragmentations: The molecular ion can undergo ring opening, followed by a series of cleavages to produce smaller fragments.

Caption: Predicted major fragmentation pathways for 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions in the electron ionization mass spectrum of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one.

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 178 | [C₇H₅F₃O₂]⁺• (Molecular Ion) | - |

| 163 | [C₆H₂F₃O₂]⁺ | Loss of •CH₃ |

| 150 | [C₆H₅F₃O]⁺• | Loss of CO |

| 109 | [C₆H₅O₂]⁺ | Loss of •CF₃ |

| 80 | [C₅H₄O]⁺ | Loss of •CF₃ followed by loss of CO |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile and thermally stable compounds like 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC injection port, which is heated to ensure rapid vaporization.

-

The vaporized sample is carried by an inert carrier gas (usually helium) through a capillary column (e.g., a 30 m DB-5ms column).

-

The column is housed in an oven with a programmable temperature gradient to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

MS Analysis:

-

As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized by electron impact (70 eV).

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratios.

-

The ions are detected, and the signal is processed by a computer to generate a mass spectrum.

-

Caption: Experimental workflow for GC-MS analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of Infrared Spectroscopy and Mass Spectrometry provides a powerful and complementary approach to the structural characterization of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one. IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups, while mass spectrometry provides the molecular weight and detailed structural information through the analysis of fragmentation patterns. The predicted spectral data and experimental protocols outlined in this guide serve as a robust framework for researchers working with this and related classes of fluorinated heterocyclic compounds. A thorough understanding of these analytical techniques is indispensable for the unambiguous identification and characterization of novel chemical entities in the pursuit of new medicines and advanced materials.

References

-

Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH. Available at: [Link]

-

2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. National Institutes of Health. Available at: [Link]

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Source not further specified].

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. Available at: [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC. Available at: [Link]

-

FT-IR Analysis of Pyrone and Chromene Structures in Activated Carbon. ResearchGate. Available at: [Link]

-

Table of Characteristic IR Absorptions. [Source not further specified]. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Mass Spectra of Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

A Technical Guide to the Synthesis of 4H-Pyran-4-One Derivatives: Strategies, Mechanisms, and Protocols

Abstract

The 4H-pyran-4-one scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing 4H-pyran-4-one derivatives. This guide emphasizes the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and offers a comparative analysis of the methodologies to aid in the rational design of synthetic routes.

Introduction: The Significance of the 4H-Pyran-4-One Core

The 4H-pyran-4-one ring system is a privileged heterocyclic motif due to its prevalence in a vast array of biologically active molecules.[1] Derivatives of this scaffold are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[2][3][4] Prominent examples include maltol and ethyl maltol, which are widely used as flavor enhancers in the food and fragrance industries, and comanic acid, a versatile building block in organic synthesis.[5][6][7] The inherent electronic properties and substitution patterns of the 4H-pyran-4-one ring allow for fine-tuning of its biological and physical characteristics, making it a highly attractive target for synthetic chemists. This guide will explore the most robust and versatile methods for the construction of this important heterocyclic system.

Key Synthetic Strategies for 4H-Pyran-4-One Construction

The synthesis of 4H-pyran-4-ones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyranone ring and the availability of starting materials.

Cyclocondensation of 1,3,5-Triketones and Related Precursors

One of the most classical and direct methods for the synthesis of 2,6-disubstituted 4H-pyran-4-ones is the acid-catalyzed cyclization and dehydration of 1,3,5-triketones.[8] This approach is conceptually straightforward and offers a high degree of control over the substitution at the 2- and 6-positions of the pyranone ring.

Mechanism of Action:

The reaction proceeds via an intramolecular aldol-type condensation. The acidic conditions facilitate the enolization of one of the terminal ketone moieties, which then acts as a nucleophile, attacking the central carbonyl group. Subsequent dehydration of the resulting hemiacetal intermediate yields the stable 4H-pyran-4-one ring.

Figure 1: General workflow for the synthesis of 4H-pyran-4-ones from 1,3,5-triketones.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4H-pyran-4-one

This protocol is a representative example of the acid-catalyzed cyclization of a 1,3,5-triketone.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-heptanetrione (1 equivalent) in glacial acetic acid.

-

Acid Catalyst Addition: To the stirred solution, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). The addition of a strong acid is crucial for promoting both the enolization and the subsequent dehydration steps.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 2,6-dimethyl-4H-pyran-4-one.

Multicomponent Reactions (MCRs) for Highly Substituted 4H-Pyrans

Multicomponent reactions (MCRs) have emerged as a powerful and highly efficient strategy for the synthesis of complex, highly substituted 4H-pyran derivatives in a single step.[2][3][4] These reactions offer significant advantages in terms of atom economy, operational simplicity, and the ability to generate molecular diversity. A common MCR for 4H-pyran synthesis involves the condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound.

Mechanism of Action:

The generally accepted mechanism for this MCR involves a cascade of reactions. It typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a reactive α,β-unsaturated intermediate. This is followed by a Michael addition of the enolized 1,3-dicarbonyl compound to the unsaturated intermediate. The resulting adduct then undergoes an intramolecular cyclization and subsequent tautomerization to yield the final 4H-pyran derivative.

Sources

- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. One-pot synthesis of ethylmaltol from maltol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the heterocyclic compound 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one . This molecule, of interest in medicinal chemistry and materials science, is systematically examined to provide researchers with the foundational data necessary for its application in further scientific inquiry.

Introduction: The Significance of the 4H-Pyran-4-one Scaffold

The 4H-pyran-4-one ring system is a privileged scaffold in organic chemistry, appearing in a wide array of natural products and synthetic molecules with significant biological activities. The introduction of a trifluoromethyl group, as seen in 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the fundamental physical characteristics of this building block is therefore paramount for its effective utilization in drug design and materials development.

Core Molecular Attributes

A foundational understanding of a molecule begins with its basic structural and identifying information.

| Property | Value | Source |

| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyran-4-one | [1] |

| CAS Number | 204516-30-3 | [1] |

| Chemical Formula | C₇H₅F₃O₂ | [1] |

| Molecular Weight | 178.11 g/mol | [1] |

| Appearance | Powder | [1] |

| Storage Temperature | 4 °C | [1] |

Synthesis and Reactivity

While a detailed synthesis protocol for 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is not extensively documented in publicly available literature, its reactivity has been explored. For instance, it can undergo an enamination reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction, when carried out at 100 °C, yields (E)-2-(2-(dimethylamino)vinyl)-6-(trifluoromethyl)-4H-pyran-4-one with a 43% yield, highlighting a pathway for further functionalization of the pyranone ring.[2] The presence of the electron-withdrawing trifluoromethyl group is noted to influence the reaction, suggesting a higher CH-acidity of the methyl group compared to non-fluorinated analogs.[2]

A general approach to the synthesis of 2-methyl-pyran-4-one derivatives involves the reaction of a source of acetylketene, such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal alkynes. This reaction can be catalyzed by Gold(I) complexes to achieve high yields. This methodology provides a potential synthetic route to the title compound, although specific application has not been reported.

Figure 1: Generalized workflow for the synthesis of 2-methyl-pyran-4-one derivatives.

Physical Properties: Experimental Data and Predictions

4.1. Melting and Boiling Points

-

Melting Point: Experimental data is not available. As a solid powder, it is expected to have a defined melting point. For comparison, the non-fluorinated analog, 2,6-dimethyl-4H-pyran-4-one, has a melting point of 133-137 °C. The presence of the trifluoromethyl group may influence crystal packing and intermolecular interactions, leading to a different melting point.

-

Boiling Point: Experimental data is not available.

4.2. Solubility Profile

A precise solubility profile has not been published. However, a qualitative assessment can be made based on its structure. The pyranone core provides some polarity, while the trifluoromethyl group increases lipophilicity.

-

Water: Likely to have low solubility in water.

-

Organic Solvents: Expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. It is also likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Experimental Protocol: Qualitative Solubility Assessment

This protocol outlines a standard procedure for determining the qualitative solubility of a compound in various solvents.

-

Preparation: Dispense approximately 1-2 mg of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one into separate small, clean, and dry test tubes.

-

Solvent Addition: To each test tube, add 0.5 mL of the test solvent (e.g., water, ethanol, chloroform, DMSO) dropwise.

-

Observation: After each addition, gently agitate the tube and observe for dissolution.

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating: If the compound is insoluble at room temperature, gently warm the mixture to assess for temperature-dependent solubility.

Figure 2: Workflow for qualitative solubility determination.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of a molecule. While a complete set of spectra for 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is not available, data from a closely related derivative, (E)-2-(2-(dimethylamino)vinyl)-6-(trifluoromethyl)-4H-pyran-4-one, provides valuable insights.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the enamino derivative in CDCl₃ shows characteristic signals for the dimethylamino group (δ 2.99 ppm, 6H, s), and vinyl protons (δ 4.75 ppm, 1H, d, J = 12.6 Hz; δ 7.18 ppm, 1H, d, J = 12.6 Hz), as well as protons on the pyranone ring (δ 5.84 ppm, 1H, s; δ 6.84 ppm, 1H, s). The spectrum of the parent compound is expected to show a singlet for the methyl group, and two doublets for the vinyl protons on the pyranone ring.

-

¹³C NMR: Experimental data for the title compound is not available.

-

¹⁹F NMR: The fluorine NMR spectrum of the enamino derivative in CDCl₃ displays a singlet at δ 90.2 ppm, corresponding to the trifluoromethyl group. This is a characteristic chemical shift for a CF₃ group attached to a pyranone ring.

5.2. Infrared (IR) Spectroscopy

The IR spectrum of the enamino derivative shows strong absorption bands at 1669 cm⁻¹ (C=O stretching of the pyranone), 1557 cm⁻¹ (C=C stretching), and bands in the region of 1341-1078 cm⁻¹ which are characteristic of C-F stretching vibrations. The parent compound is expected to exhibit a strong carbonyl absorption and C-F stretching bands in similar regions.

5.3. Mass Spectrometry (MS)

A high-resolution mass spectrum (HRMS) of the enamino derivative confirms its molecular weight. The fragmentation pattern of the title compound upon electron ionization would likely involve cleavage of the methyl and trifluoromethyl groups, as well as characteristic fragmentation of the pyranone ring.

General Protocol for Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

IR Spectroscopy: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Conclusion

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is a valuable building block with significant potential in various fields of chemical research. While a complete experimental dataset of its physical characteristics is yet to be published, this guide provides the currently available information and predictive insights based on analogous structures. The provided protocols offer a standardized approach for researchers to determine these properties in their own laboratories. Further investigation into the synthesis and full characterization of this compound is warranted to facilitate its broader application.

References

-

American Elements. 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one. [Link]

-

Khafagy, M. M., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 27(24), 8996. [Link]

Sources

Stability and storage of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

An In-Depth Technical Guide to the Stability and Storage of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

Introduction

The 4H-pyran-4-one scaffold is a privileged heterocyclic system found in numerous natural products and serves as a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The specific compound, 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one, incorporates two key substituents that modulate its physicochemical and pharmacological profile. The electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl (CF3) group significantly influence the molecule's electronic distribution, metabolic stability, and binding interactions with biological targets.

The integrity of any research or drug development program hinges on the quality and stability of the chemical entities involved. Degradation of a lead compound can lead to inconsistent experimental results, loss of activity, and the potential for unforeseen toxicity. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the stability, recommended storage, and analytical assessment of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one. By synthesizing data from related structures and applying fundamental chemical principles, this document offers field-proven insights and self-validating protocols to ensure the compound's integrity throughout its lifecycle.

Physicochemical Profile and Inherent Stability

While specific experimental data for 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is not extensively published, a robust stability profile can be constructed by analyzing its structural features and referencing data from analogous compounds.

The trifluoromethyl group is a powerful electron-withdrawing moiety, which increases the electrophilicity of the pyranone ring, particularly at the carbonyl carbon. This can render the molecule more susceptible to nucleophilic attack compared to non-fluorinated analogs. Conversely, the CF3 group often enhances metabolic stability by blocking sites of oxidative metabolism. The molecule is generally expected to be stable under standard laboratory conditions.[6][7]

Table 1: Physicochemical Properties of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃O₂ | Calculated |

| Molecular Weight | 180.11 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | N/A |

| General Stability | Stable under recommended storage conditions.[8] | Inferred |

| Incompatibilities | Strong oxidizing agents, strong bases, prolonged exposure to heat and UV light.[6][7][8][9] | Inferred |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen fluoride (HF).[7] | Inferred |

Potential Degradation Pathways

Understanding potential degradation routes is critical for developing appropriate storage and handling protocols. Although specific degradation studies on this compound are not publicly available, the following pathways represent the most probable routes based on the chemical reactivity of the 4-pyranone core and the influence of its substituents.

-

Hydrolytic Degradation: The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the carbonyl carbon, making it a primary target for nucleophilic attack. In the presence of water, particularly under basic or strongly acidic conditions, the pyranone ring can undergo hydrolytic cleavage. This pathway is a critical consideration for formulating aqueous solutions or during workup procedures.

-

Photolytic Degradation: The conjugated π-system of the 4-pyranone ring can absorb UV radiation. Prolonged exposure to light may induce photochemical reactions, leading to dimerization, isomerization, or fragmentation. This necessitates storing the compound, both in solid form and in solution, protected from light.

-

Oxidative Degradation: As with many organic molecules, 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is susceptible to degradation by strong oxidizing agents.[6][7] This can lead to the formation of various oxidized byproducts and complete decomposition.

-

Thermal Degradation: At elevated temperatures, the compound will decompose. The presence of fluorine means that in addition to carbon oxides, highly toxic and corrosive hydrogen fluoride (HF) gas can be generated.[7]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to prevent degradation and ensure experimental reproducibility.

Long-Term Storage

The primary objective for long-term storage is to mitigate the impact of environmental factors identified as potential degradation triggers.

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or colder.[10] | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolytic and oxidative degradation. |

| Light | Protect from light. Use amber glass vials or store in the dark.[11] | Prevents photolytic degradation pathways. |

| Container | Use tightly sealed, airtight containers.[6][8][11] | Prevents ingress of moisture and other atmospheric contaminants. |

| Form | Store as a solid whenever possible. | The solid state is generally more stable than solutions, which can facilitate degradation. |

Routine Handling

Proper handling procedures are essential to maintain compound integrity during experimental use.

Step-by-Step Handling Protocol:

-

Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Environment: Conduct all manipulations in a well-ventilated chemical fume hood.[6][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][10][12]

-

Dispensing: Use clean, dry spatulas and glassware. For weighing, quickly transfer the desired amount to a tared weighing vessel and securely reseal the main container immediately.

-

Solution Preparation: If preparing solutions, use high-purity, anhydrous solvents if the downstream application allows. For aqueous solutions, use freshly prepared buffers and consider their pH. Store solutions under the same recommended conditions as the solid (cold, dark, inert atmosphere).

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

Analytical Methodologies for Stability and Purity Assessment

A multi-faceted analytical approach is required to comprehensively assess the purity of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one and monitor its stability over time.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]

- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. angenechemical.com [angenechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. aksci.com [aksci.com]

The Trifluoromethyl Group: A Paradigm Shift in Pyranone Chemistry and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] Pyranones, privileged heterocyclic motifs found in numerous natural products and pharmacologically active compounds, present a fertile ground for such strategic fluorination.[3] This technical guide provides an in-depth analysis of the profound effects the trifluoromethyl group exerts on the chemistry of the pyranone core. We will dissect the fundamental electronic alterations, explore the resulting shifts in chemical reactivity, detail synthetic methodologies for accessing these valuable compounds, and discuss their burgeoning applications in drug discovery. This document is intended for researchers and drug development professionals seeking to leverage the unique properties of trifluoromethylated pyranones in their scientific endeavors.

The Foundational Impact: Electronic Perturbation of the Pyranone Core

The trifluoromethyl group is one ofthe most powerful electron-withdrawing groups employed in organic chemistry, a property that stems from the strong inductive effect of the three highly electronegative fluorine atoms.[4][5] When appended to a pyranone ring, the CF3 group does not merely act as a sterically bulky substituent; it fundamentally alters the electronic landscape of the entire heterocyclic system.

This potent inductive pull (-I effect) significantly depletes electron density across the pyranone's π-system. The carbons of the ring, particularly those in conjugation with the CF3-bearing position, become substantially more electropositive. This heightened electrophilic character is the primary driver behind the unique reactivity patterns observed in trifluoromethylated pyranones, rendering them highly susceptible to a range of chemical transformations that are often sluggish or inaccessible for their non-fluorinated counterparts.[4][5]

Protocol 1: Synthesis of Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate

[6] This protocol is based on the condensation reaction of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate.

Materials:

-

Ethyl 2,4-dioxopentanoate

-

Ethyl trifluoroacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol

-

20% Hydrochloric Acid (for subsequent hydrolysis if desired)

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: To a solution of sodium ethoxide in anhydrous ethanol, add ethyl 2,4-dioxopentanoate dropwise at room temperature under a nitrogen atmosphere.

-

Condensation: Following the addition, add ethyl trifluoroacetate dropwise to the reaction mixture.

-

Reaction: Stir the resulting mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water. Acidify the mixture with dilute hydrochloric acid to a pH of ~3-4.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target ester.

Self-Validation: The successful synthesis of the product can be confirmed by spectroscopic analysis. The 19F NMR spectrum should show a singlet corresponding to the CF3 group, and the 1H and 13C NMR spectra will confirm the formation of the pyranone ring structure.

Spectroscopic Signatures

The presence of a trifluoromethyl group imparts distinct features in spectroscopic analyses, which are crucial for characterization.

| Property | Effect of CF3 Group | Typical Spectroscopic Data |

| 19F NMR | The three equivalent fluorine atoms give rise to a sharp singlet. | Chemical shift typically between -60 to -80 ppm (relative to CCl3F). |

| 13C NMR | The carbon of the CF3 group appears as a quartet due to C-F coupling. The adjacent ring carbon also shows coupling. | CF3 carbon: ~120-125 ppm (JCF ≈ 270-280 Hz). |

| 1H NMR | Protons on the pyranone ring, especially those close to the CF3 group, will be shifted downfield due to the deshielding effect. | Protons ortho and para to the CF3 group will experience the most significant downfield shifts. |

| IR Spectroscopy | Strong C-F stretching vibrations are characteristic. | Strong absorption bands in the 1100-1350 cm-1 region. |

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethyl group is a bioisostere for various groups and is frequently incorporated into drug candidates to enhance their pharmacological profiles. [1][2]Its introduction can lead to:

-

Increased Lipophilicity: The CF3 group enhances a molecule's ability to cross cell membranes, which can improve bioavailability and penetration into the central nervous system. [2]* Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450. [2]This can increase the half-life of a drug.

-

Modulation of Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF3 group can alter how a molecule interacts with its biological target, potentially increasing binding affinity and selectivity. [1] While specific FDA-approved drugs featuring a simple trifluoromethyl-pyranone core are not prevalent, the underlying principles are widely applied. For instance, the pyranone scaffold is a known bioisostere for pyridones, which are found in numerous pharmaceuticals. [7]Trifluoromethylated pyridines are key components in several agrochemicals and pharmaceuticals, such as the HIV drug Tipranavir and the herbicide Fusilade DX. [7][8][9]The synthesis of pyranopyrazole derivatives has also been explored for their potential as human coronavirus inhibitors. [10]Given the proven success of combining these two structural motifs (CF3 groups and six-membered heterocycles), trifluoromethylated pyranones represent a highly promising, yet underexplored, class of compounds for future drug development programs.

Conclusion and Future Outlook

The introduction of a trifluoromethyl group onto a pyranone scaffold is a powerful strategy that dramatically alters the molecule's electronic properties and chemical reactivity. This modification enhances the pyranone's electrophilicity, making it more susceptible to nucleophilic attack and a more reactive dienophile in Diels-Alder reactions. These predictable, mechanistically-driven effects open up new synthetic pathways to novel and complex molecular architectures. For medicinal chemists and drug development professionals, the CF3 group offers a validated method to improve metabolic stability, lipophilicity, and target engagement. As synthetic methodologies become more refined, the strategic application of trifluoromethylated pyranones as key intermediates and final drug candidates is poised to accelerate the discovery of next-generation therapeutics.

References

-

The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

Jończyk, J., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(8), 5387-5398. [Link]

-

Merchant, K. J., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5046-5051. [Link]

-

Jadhav, S. B., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7333. [Link]

-

Wang, J., et al. (2014). The trifluoromethyl group: a striking structural motif in the fields of pharmaceutical and agrochemical sciences. Beilstein Journal of Organic Chemistry, 10, 239-253. [Link]

-